molecular formula C7H18N3OP B13743558 P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide CAS No. 41657-48-1

P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide

Cat. No.: B13743558
CAS No.: 41657-48-1
M. Wt: 191.21 g/mol
InChI Key: VELPESVLJLYQQV-UHFFFAOYSA-N
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Description

P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide is a phosphonic diamide derivative featuring an azetidine (4-membered nitrogen-containing ring) substituent at the phosphorus center and four methyl groups on the amide nitrogens.

Phosphonic diamides generally exhibit strong electron-donating properties due to the P=O and P–N bonds, making them effective ligands for metal ions like Mn(II) and lanthanides. Their stability, tunable electronic properties, and solubility in organic solvents are influenced by substituents on the phosphorus atom and the amide groups .

Properties

CAS No.

41657-48-1

Molecular Formula

C7H18N3OP

Molecular Weight

191.21 g/mol

IUPAC Name

N-[azetidin-1-yl(dimethylamino)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C7H18N3OP/c1-8(2)12(11,9(3)4)10-6-5-7-10/h5-7H2,1-4H3

InChI Key

VELPESVLJLYQQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N1CCC1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- typically involves the reaction of azetidine with phosphonic diamide derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve maximum efficiency. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the phosphorus center significantly impacts the compound’s stability, electronic structure, and applications. Key analogs include:

Compound Substituent Molecular Weight logP Thermal Stability Key Applications
P-Phenyl-1-yl-N,N,N',N'-tetramethylphosphonic diamide Phenyl ~260 g/mol 3.189 Stable up to ~230°C Mn(II) luminescent complexes
P-Indol-1-yl-N,N,N',N'-tetramethylphosphonic diamide Indolyl ~318 g/mol N/A Melts at 106–125°C Enhanced UV absorption
P-Carbazol-9-yl-N,N,N',N'-tetramethylphosphonic diamide Carbazolyl ~373 g/mol N/A N/A Dual Mn(II) emission
P-Aziridin-1-yl-N'-cyclohexyl-N,N-dimethylphosphonic diamide Aziridinyl (3-membered ring) 231.27 g/mol N/A N/A Potential pesticidal activity

Notes:

  • Phenyl substituents provide moderate electron-withdrawing effects, stabilizing Mn(II) complexes with green emission (quantum yield ~5–10%) .
  • Indolyl substituents enhance UV absorption (5× greater than phenyl analogs) due to π-delocalization, improving light-harvesting in luminescent materials .
  • Carbazolyl derivatives exhibit dual emission from Mn(II) centers, attributed to interactions between ligand-centered (LC) and metal-centered (MC) excited states .
  • Aziridinyl analogs (3-membered ring) are structurally related to azetidinyl derivatives and are explored for pesticidal applications (e.g., triamiphos) .

Spectroscopic and Luminescent Properties

Phosphonic diamides with aromatic substituents show distinct luminescent behaviors when coordinated to Mn(II):

Compound Emission Wavelength Quantum Yield Key Observation
P-Phenyl-1-yl derivative ~520 nm (green) ~5–10% Single emission from Mn(II) $^4$T$_1$ state
P-Indol-1-yl derivative ~520 nm (green) >10% Enhanced absorption at 235–300 nm
P-Naphtalen-2-yl derivative Dual emission ~5–10% Overlapping $^4$T$_1$ and $^3$LC states
P-Carbazol-9-yl derivative Dual emission N/A Radiative decay from communicating excited states

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